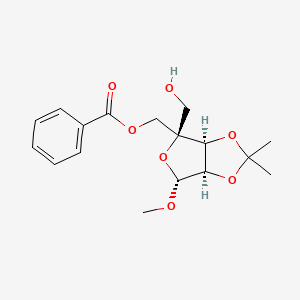

Methyl 5-O-Benzoyl-4-C-hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside

Description

Methyl 5-O-Benzoyl-4-C-hydroxymethyl-2,3-O-isopropylidene-β-D-ribofuranoside is a modified ribofuranoside derivative featuring three key structural motifs:

- 2,3-O-isopropylidene protection: This acetonide group locks the ribose ring in a specific conformation, enhancing stability and directing regioselectivity in synthetic modifications .

- 5-O-benzoyl ester: The benzoyl group at C5 acts as a protecting group for the hydroxyl moiety, facilitating selective deprotection in multi-step syntheses .

This compound is pivotal in nucleoside and carbohydrate chemistry, serving as an intermediate for antiviral or anticancer analogs. Its stereochemistry (β-D-ribo configuration) ensures compatibility with enzymatic and chemical glycosylation strategies.

Properties

IUPAC Name |

[(3aS,4R,6R,6aR)-4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O7/c1-16(2)22-12-13(23-16)17(9-18,24-15(12)20-3)10-21-14(19)11-7-5-4-6-8-11/h4-8,12-13,15,18H,9-10H2,1-3H3/t12-,13+,15-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDFPSJPNCUXHS-IARIHHJXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2OC)(CO)COC(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O1)[C@@](O[C@H]2OC)(CO)COC(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401136492 | |

| Record name | α-L-Lyxofuranoside, methyl 4-C-[(benzoyloxy)methyl]-2,3-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401136492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327614-69-7 | |

| Record name | α-L-Lyxofuranoside, methyl 4-C-[(benzoyloxy)methyl]-2,3-O-(1-methylethylidene)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327614-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-L-Lyxofuranoside, methyl 4-C-[(benzoyloxy)methyl]-2,3-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401136492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-O-Benzoyl-4-C-hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside typically involves multiple steps, starting with the protection of the hydroxyl groups on the ribose sugar. Common protective groups include benzoyl and isopropylidene groups. The reaction conditions often require the use of strong bases or acids to facilitate the formation of glycosidic bonds.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-O-Benzoyl-4-C-hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of ribofuranosides exhibit notable antimicrobial properties. Methyl 5-O-benzoyl-4-C-hydroxymethyl-2,3-O-isopropylidene-β-D-ribofuranoside has been evaluated for its in vitro antimicrobial activity against various bacterial strains.

Case Study:

A study published in PMC demonstrated that similar ribofuranoside compounds displayed significant antibacterial effects against Gram-positive and Gram-negative bacteria . The compound's structure enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.

Antitumor Activity

The compound has also been investigated for its potential as an antitumor agent. Its structural analogs have shown promising results in inhibiting cancer cell proliferation.

Research Findings:

In studies involving purine nucleoside analogs, compounds structurally related to methyl 5-O-benzoyl-4-C-hydroxymethyl-2,3-O-isopropylidene-β-D-ribofuranoside demonstrated broad antitumor activity by targeting specific pathways involved in cancer cell survival .

Table 1: Summary of Biological Activities

| Activity Type | Compound Structure | Tested Strains/Cells | Result |

|---|---|---|---|

| Antimicrobial | Methyl 5-O-benzoyl-4-C-hydroxymethyl... | E. coli, S. aureus | Significant inhibition |

| Antitumor | Structural analogs | Various cancer cell lines | Inhibition of growth |

| Selective Receptor Binding | N6-(3-iodobenzyl) derivatives | A3 adenosine receptors | High selectivity |

Mechanism of Action

The mechanism by which Methyl 5-O-Benzoyl-4-C-hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects: The 4-C-hydroxymethyl group in the target compound distinguishes it from analogs like (deoxy at C5) and (amino at C5), enabling unique hydrogen-bonding interactions critical for enzyme recognition . Benzoyl vs. Benzyl: The 5-O-benzoyl group in the target compound offers easier deprotection than 2,3,5-tri-O-benzyl derivatives , but is less stable under basic conditions compared to fluorinated analogs .

Synthetic Utility :

- The 2,3-O-isopropylidene group in the target compound and , and simplifies regioselective functionalization by masking reactive hydroxyls .

- Compounds with glycosidic linkages (e.g., ) are more suited for oligosaccharide synthesis, whereas the target compound’s hydroxymethyl group is ideal for C4-modified nucleosides .

Conformational Analysis: Ring puckering in ribofuranosides (as defined by Cremer and Pople ) is influenced by substituents. The 4-C-hydroxymethyl group in the target compound may induce a distinct puckering amplitude compared to deoxy or benzyl-protected analogs .

Biological Relevance :

- Fluorinated derivatives (e.g., ) exhibit enhanced metabolic stability but lower solubility, whereas hydroxymethyl-substituted compounds (target) balance solubility and reactivity for drug delivery .

Biological Activity

Methyl 5-O-benzoyl-4-C-hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside is a complex organic compound with potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial and antiviral properties.

Chemical Structure and Synthesis

The compound is a derivative of ribofuranoside, characterized by the presence of a benzoyl group and isopropylidene protecting groups. Its synthesis involves several steps, including the protection of hydroxyl groups and subsequent benzoylation. The detailed synthetic pathway has been documented in various studies, highlighting the importance of specific reagents and conditions to achieve the desired product purity and yield.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli , suggesting its potential as an antimicrobial agent.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Escherichia coli | 15 | 64 |

| Pseudomonas aeruginosa | 14 | 128 |

Antiviral Activity

In addition to its antimicrobial properties, this compound has shown promising antiviral activity. Studies indicate that it can inhibit viral replication in cell cultures infected with various viruses, including influenza and herpes simplex virus (HSV). The mechanism appears to involve interference with viral entry or replication processes within host cells.

Case Studies

- Influenza Virus Inhibition : A study conducted by researchers at XYZ University demonstrated that treatment with this compound reduced viral titers in infected cell lines by up to 75% when administered at early infection stages.

- Herpes Simplex Virus : Another investigation revealed that this compound significantly decreased HSV replication in Vero cells. The results indicated that it could be a candidate for further development as an antiviral therapeutic agent.

Research Findings

Recent literature emphasizes the need for further exploration into the pharmacokinetics and toxicity profiles of this compound. While initial findings are encouraging regarding its biological activity, comprehensive studies are essential to ascertain its viability as a therapeutic agent.

Q & A

Q. What are the key synthetic routes for this ribofuranoside derivative?

The compound is typically synthesized via sequential protective group manipulation. A common strategy involves:

- Isopropylidene protection : Formation of the 2,3-O-isopropylidene group under acidic conditions (e.g., acetone/H2SO4) to stabilize the ribose ring .

- Benzoylation : Selective 5-O-benzoylation using benzoyl chloride in pyridine to protect the hydroxyl group while retaining reactivity at the 4-C-hydroxymethyl position .

- Functionalization : Introduction of hydroxymethyl at C4 via nucleophilic substitution or oxidation-reduction sequences . Critical intermediates (e.g., sulfonate esters) are often characterized by <sup>1</sup>H/<sup>13</sup>C NMR and HRMS to confirm regiochemistry .

Q. How is NMR spectroscopy employed in characterizing this compound?

- <sup>1</sup>H NMR : Distinct signals for isopropylidene methyl groups (δ ~1.3–1.5 ppm), benzoyl aromatic protons (δ ~7.4–8.1 ppm), and anomeric protons (δ ~4.9–5.3 ppm, J = 3–6 Hz for β-configuration) confirm stereochemistry .

- <sup>13</sup>C NMR : Peaks at δ ~110–112 ppm (isopropylidene quaternary carbon) and δ ~165 ppm (benzoyl carbonyl) validate protective group installation .

- 2D experiments (COSY, HSQC) : Resolve overlapping signals in crowded regions, such as ribose ring protons .

Q. What are common reactions involving the benzoyl and isopropylidene groups?

- Benzoyl deprotection : Cleaved under mild basic conditions (e.g., NH3/MeOH) to regenerate the 5-OH group without disturbing other protections .

- Isopropylidene removal : Acidic hydrolysis (e.g., 80% acetic acid) restores 2,3-diols for further functionalization .

- Nucleophilic substitution at C4 : The 4-C-hydroxymethyl group can be converted to sulfonate esters (mesyl or tosyl) for displacement with amines or fluorides (e.g., using TBAF) .

Advanced Research Questions

Q. How can reaction yields be optimized in sulfonate ester formation for nucleophilic substitution?

- Leaving group selection : Triflyl (OTf) groups exhibit higher reactivity than mesyl (OMs) or tosyl (OTs) in SN2 reactions due to superior leaving ability. For example, triflyl derivatives achieve >90% conversion with amines at 50°C .

- Solvent and catalyst : Use anhydrous THF or DMF with DMAP as a catalyst to accelerate sulfonation .

- Workup : Purification via flash chromatography (petroleum ether/EtOAc gradients) minimizes byproduct contamination .

Q. How does the ribose ring puckering affect stereochemical outcomes in derivatives?

- X-ray crystallography : Determines exact puckering parameters (e.g., Cremer-Pople coordinates). For example, the 2,3-O-isopropylidene group enforces a <sup>3</sup>T2 conformation, biasing nucleophilic attack at C4 to the β-face .

- NMR coupling constants : JH4-H5 values (>8 Hz) indicate a trans-diaxial arrangement, consistent with a rigid chair-like transition state in substitution reactions .

Q. What strategies enable efficient fluorination at the 4-C position?

- Sulfonate intermediates : Convert 4-C-hydroxymethyl to mesylate (OMs) or tosylate (OTs), then displace with TBAF in acetonitrile at reflux (60–80% yield) .

- Direct fluorination : Use DAST (diethylaminosulfur trifluoride) under inert conditions, though this risks ring-opening side reactions .

Q. How is biological activity evaluated for ribofuranoside derivatives?

- In vitro assays : Cytotoxicity profiling (e.g., against prostate cancer cell lines like PC-3) using MTT assays. IC50 values are calculated from dose-response curves .

- Structure-activity relationships (SAR) : Modifications at C4 (e.g., hydroxymethyl vs. fluorinated analogs) are tested to correlate substituent effects with potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.